Cetiedil, (S)-
Description
Contextualizing the Research Significance of Cetiedil (B83691) and its Stereoisomers
Cetiedil, chemically known as (±)-2-cyclohexyl-2-(3-thienyl)ethanoic acid 2-(hexahydro-1H-azepin-1-yl) ethyl ester, is recognized for its antisickling, analgesic, antispasmodic, local anesthetic, and vasodilator properties. oup.comnih.gov The presence of a chiral center in its structure gives rise to two enantiomers, which are non-superimposable mirror images of each other. ebsco.com The study of these individual stereoisomers is significant because enantiomers can exhibit different pharmacological and toxicological profiles due to their specific interactions with chiral biological macromolecules like enzymes and receptors. redalyc.org
Research into the enantiomers of cetiedil has been instrumental in understanding their differential biological activities. For instance, studies have shown a clear distinction in the muscarinic blocking activity of the enantiomers. (+)-Cetiedil was found to be significantly more active than the (–)-form in inhibiting the contractile response of intestinal smooth muscle to acetylcholine (B1216132). oup.comnih.govdntb.gov.ua Furthermore, the enantiomers displayed different potencies as blockers of the membrane conductance increase that occurs when liver cells swell. oup.comnih.gov These differences underscore the importance of stereochemistry in the pharmacological actions of cetiedil and highlight the potential for developing more targeted therapeutic agents by focusing on a single, more active enantiomer. oup.comnih.gov The investigation into cetiedil and its stereoisomers has also been a key area in the study of potassium (K+) channels. oup.comnih.gov
Historical Perspective of Cetiedil in Membrane Biology Research
The history of cetiedil in membrane biology research is closely intertwined with the study of sickle cell anemia. jci.orgnih.gov Early research in the 1980s identified cetiedil as a potential antisickling agent. jci.orgnih.gov It was observed that cetiedil could alleviate painful crises in sickle cell disease and demonstrated antisickling properties in vitro. jci.orgnih.gov
A pivotal aspect of this research was the hypothesis that cetiedil's antisickling effect was not due to a direct interaction with hemoglobin S, but rather through its influence on the erythrocyte (red blood cell) membrane. jci.orgnih.gov Researchers postulated that cetiedil modified the movement of sodium (Na+) and potassium (K+) ions across the erythrocyte membrane, leading to an increase in cell water content and a subsequent dilution of intracellular hemoglobin. jci.orgresearchgate.netnih.gov This was a significant departure from other antisickling strategies that focused on altering hemoglobin S properties directly.
Further investigations into its mechanism of action revealed that cetiedil has a complex effect on the erythrocyte membrane. researchgate.net It was found to inhibit the specific increase in potassium permeability that is triggered by a rise in cytoplasmic calcium (Ca2+) concentration, a phenomenon known as the Gardos effect. nih.govjci.org Additionally, cetiedil was shown to cause an increase in passive sodium movements. nih.govnih.gov These actions support the hypothesis that the antisickling effect of the drug observed in vitro results from the dilution of intracellular hemoglobin secondary to a net gain of salt and water. researchgate.net The study of cetiedil's impact on erythrocyte membrane permeability has provided valuable insights into the pathophysiology of sickle cell dehydration and has paved the way for exploring membrane-active agents as potential therapeutics. bmj.com
Detailed Research Findings
The pharmacological actions of cetiedil and its enantiomers have been the subject of detailed investigation, particularly concerning their effects on ion channels and membrane permeability. The following table summarizes key findings from comparative studies on the enantiomers of cetiedil.
| Biological Action | (+)-Cetiedil | (-)-Cetiedil | Key Findings |
| Muscarinic Blocking Activity (inhibition of acetylcholine-induced contraction of intestinal smooth muscle) | More Active | Less Active | (+)-Cetiedil was found to be 7.7 ± 0.2 times more active than the (–)-form. oup.comnih.govdntb.gov.ua |
| Blocking of Ca2+-activated K+ Permeability (in rabbit erythrocytes) | No Substantial Difference | No Substantial Difference | The enantiomers did not differ significantly in their ability to block this permeability. oup.comnih.govdntb.gov.ua |
| Blocking of Ca2+-dependent Contraction (of depolarized intestinal muscle) | No Substantial Difference | No Substantial Difference | The enantiomers were similarly effective in blocking this response to externally applied Ca2+. oup.comnih.govdntb.gov.ua |
| Blocking of Volume-Sensitive K+ Permeability (in liver cells) | More Potent | Less Potent | The IC50 for (+)-cetiedil was 2.04 ± 0.54 μM, while for (–)-cetiedil it was 5.2 ± 1.2 μM, making the (–)-form 2.6 ± 0.8 times less active. oup.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
51567-16-9 |
|---|---|
Molecular Formula |
C20H31NO2S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1 |
InChI Key |
MMNICIJVQJJHHF-IBGZPJMESA-N |
Isomeric SMILES |
C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3 |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 |
Origin of Product |
United States |
Asymmetric Synthesis and Stereochemical Characterization of S Cetiedil
Methodologies for Enantioselective Synthesis
The preparation of enantiomerically pure (S)-Cetiedil has been approached through various synthetic strategies, with palladium-catalyzed reactions and classical resolution techniques being prominent.
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation Approaches
A notable and efficient method for the asymmetric synthesis of (S)-Cetiedil involves a palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA). nih.gov This strategy utilizes 2-acylimidazoles as ester enolate equivalents. nih.gov The synthesis commences with the acylation of 1-phenylimidazole (B1212854) to yield a 2-acylimidazole intermediate. nih.gov This is followed by the formation of an enol carbonate, which then undergoes the key palladium-catalyzed DAAA reaction to generate a highly enantioenriched 2-acylimidazole product. nih.gov Subsequent hydrogenation of the double bond and reaction with methyl triflate and an amino alcohol affords (S)-Cetiedil. nih.gov This method is advantageous due to its ability to construct the chiral center with high enantioselectivity. nih.gov
The DAAA reaction is a powerful tool in modern organic synthesis for creating stereocontrolled carbon-carbon bonds. nih.gov It allows for the alkylation of enolate equivalents under catalytic and asymmetric conditions, providing access to a wide range of enantioenriched carbonyl compounds. nih.govidexlab.com The versatility of the 2-acylimidazole products is a key feature, as they can be readily converted to various carboxylic acid derivatives while retaining the enantiomeric purity. nih.gov
| Step | Reaction | Yield | Enantiomeric Excess (ee) |
| 1 | Palladium-Catalyzed Decarboxylative Allylic Alkylation | 98% | 97% |
| 2 | Hydrogenation | 90% | 90% |
| 3 | Final step to Cetiedil (B83691) | 89% | 90% |
Table 1: Key steps in the palladium-catalyzed asymmetric synthesis of (S)-Cetiedil, detailing the yield and enantiomeric excess at each stage. nih.gov
Enantiomeric Resolution Techniques via Fractional Crystallization
Historically, the separation of enantiomers of Cetiedil has been commonly achieved through fractional crystallization. nih.gov This classical method involves the conversion of the enantiomeric mixture of the carboxylic acid precursor into a pair of diastereomeric salts by reacting it with an optically active base or acid. google.comgoogle.com These diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by careful and repeated crystallization. google.comgoogle.comgoogleapis.com Once the desired diastereomer is isolated in a pure form, the chiral auxiliary is removed to yield the enantiomerically pure carboxylic acid, which can then be converted to (S)-Cetiedil. google.comgoogleapis.com While effective, this method can sometimes be less efficient than asymmetric synthesis, potentially requiring multiple crystallization steps to achieve high enantiomeric purity. mpdkrc.edu.in
Other Stereoselective Synthetic Pathways
Beyond the DAAA of 2-acylimidazoles, other stereoselective synthetic pathways have been explored. One such approach involves the rhodium-catalyzed asymmetric C-H activation/insertion of a thiophene-3-yl diazoacetate with 1,4-cyclohexadiene. molaid.com This reaction directly constructs the chiral center and has been successfully applied to the asymmetric synthesis of (+)-Cetiedil. molaid.comresearchgate.net
Another strategy in asymmetric synthesis that has been widely applied to other molecules and holds potential is the use of chiral auxiliaries. For instance, oxazolidinones derived from amino acids can be used to direct the stereochemical outcome of alkylation reactions. research-solution.com While not specifically detailed for Cetiedil in the provided context, this represents a general and powerful approach in asymmetric synthesis.
Analytical Assessment of Stereochemical Purity in Research
The determination of enantiomeric purity is a critical step in the characterization of (S)-Cetiedil. Chiral High-Performance Liquid Chromatography (HPLC) is a primary analytical technique employed for this purpose. google.comgoogle.comacs.org This method utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each, thereby determining the enantiomeric excess (ee). google.comacs.org
Influence of Chirality on In Vitro Biological Activity
The stereochemistry of Cetiedil plays a significant role in its biological activity. Studies have demonstrated that the enantiomers of Cetiedil exhibit different potencies in their interaction with biological targets. researchgate.net For instance, the blocking of the Ca2+-activated K+ permeability in erythrocytes, a key mechanism related to its antisickling properties, is stereoselective. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of S Cetiedil: in Vitro Investigations
Modulation of Erythrocyte Membrane Ion Transport Systems
(S)-Cetiedil demonstrates a complex and multifaceted interaction with the erythrocyte membrane, influencing several ion transport systems that are critical for maintaining cell volume and deformability. These effects are central to its potential therapeutic applications, particularly in the context of sickle cell disease.
Inhibition of Calcium-Activated Potassium Ion Permeability (IK(Ca))
(S)-Cetiedil is a recognized inhibitor of the calcium-activated potassium channel, also known as the Gardos channel (IK(Ca)). ucl.ac.ukresearchgate.net This channel plays a crucial role in erythrocyte dehydration. When intracellular calcium levels rise, the Gardos channel opens, leading to an efflux of potassium ions and water, resulting in cell shrinkage and increased intracellular hemoglobin concentration. nih.govnih.govnih.gov
In vitro studies have consistently shown that cetiedil (B83691) blocks this pathological potassium loss. nih.govnih.govnih.gov By inhibiting the Gardos channel, (S)-cetiedil prevents the dehydration of erythrocytes, a key factor in the sickling process of red blood cells in sickle cell anemia. nih.govnih.govnih.gov The inhibitory concentration (IC50) of cetiedil on the IK(Ca) channel in erythrocytes has been reported to be approximately 24.5 µM. ucl.ac.uk Research indicates that the blocking action of cetiedil on the Gardos channel is not significantly different between its enantiomers, suggesting that the lipophilicity of the molecule is a key determinant of its activity. nih.govoup.com The mechanism of inhibition is thought to involve an interaction from within the cell membrane, as cetiedil methoiodide, a permanently charged derivative, was found to be inactive. researchgate.net
Alterations in Passive Sodium Movements Across Membranes
In addition to its effects on potassium permeability, (S)-cetiedil also modulates passive sodium transport across the erythrocyte membrane. nih.govnih.govnih.gov Studies have demonstrated that cetiedil induces an increase in passive sodium influx. nih.govnih.govnih.govresearchgate.net This effect on sodium movement contributes to a net gain of cations, which in turn leads to an influx of water and subsequent cell swelling. nih.govjci.org
This induced swelling counteracts the dehydration caused by potassium efflux, further contributing to the dilution of intracellular hemoglobin. nih.govresearchgate.netnih.gov The dual action of inhibiting potassium loss and promoting sodium gain is a key aspect of cetiedil's mechanism in preventing erythrocyte sickling. nih.govnih.govnih.gov The effects of cetiedil on cation movements are dependent on the intracellular concentration of ATP. nih.gov In fresh red blood cells with normal ATP levels, lower concentrations of cetiedil (around 100 µM) have minimal impact on net cation and water movements. nih.gov However, at higher concentrations, there is a significant increase in both sodium and potassium movements, leading to cell swelling due to a net gain of sodium that surpasses the net loss of potassium. nih.gov
Effects on Membrane-Bound ATPases (Na+, K+, Ca2+, Mg2+-ATPases)
(S)-Cetiedil also exerts an inhibitory effect on various membrane-bound ATPases, including Na+, K+-ATPase, Ca2+-ATPase, and Mg2+-ATPase. researchgate.netnih.gov These enzymes are crucial for active ion transport and maintaining the electrochemical gradients across the erythrocyte membrane.
| Enzyme | Type of Inhibition | IC50 | Reference |
| Na+, K+-ATPase | Non-competitive | Not specified | researchgate.netnih.gov |
| Ca2+, Mg2+-ATPase | Non-competitive | ~10⁻⁴ M | researchgate.netnih.govoup.com |
Role in Intracellular Hemoglobin Dilution Mechanisms
The culmination of (S)-cetiedil's effects on erythrocyte ion transport systems is the dilution of intracellular hemoglobin. nih.govresearchgate.netnih.gov This is a critical mechanism for its antisickling properties. The sickling of erythrocytes in sickle cell disease is highly dependent on the concentration of deoxyhemoglobin S. nih.govresearchgate.net By increasing the intracellular water content, cetiedil effectively reduces the concentration of hemoglobin, thereby inhibiting the polymerization of deoxyhemoglobin S and the subsequent sickling of the cell. nih.govresearchgate.netnih.gov
This cellular rehydration is achieved through a dual mechanism: the inhibition of the Gardos channel, which prevents potassium and water efflux, and the stimulation of passive sodium influx, which promotes water entry into the cell. nih.govnih.govnih.govnih.gov The net result is an increase in erythrocyte volume and a decrease in the mean corpuscular hemoglobin concentration, which are beneficial in preventing the vaso-occlusive crises characteristic of sickle cell disease. nih.gov Studies have shown that erythrocytes treated with high concentrations of cetiedil become swollen and spheroidal. researchgate.net
Interaction with Cholinergic Systems in Model Organisms
Beyond its effects on erythrocytes, (S)-cetiedil has been shown to interact with cholinergic systems, specifically by modulating the release of the neurotransmitter acetylcholine (B1216132).
Inhibition of Acetylcholine Release
In vitro investigations using the nerve electroplaque junction of Torpedo marmorata have demonstrated that cetiedil is a potent inhibitor of acetylcholine (ACh) release. nih.govcapes.gov.brnih.gov This inhibition occurs downstream from the calcium entry step, as cetiedil was found to block ACh release triggered by both depolarization and the calcium ionophore A23187. nih.govcapes.gov.br
The inhibitory constant (Ki) for cetiedil's effect on ACh release was determined to be in the range of 5-8 µM. nih.govcapes.gov.br Further studies have indicated that cetiedil directly affects the release machinery itself, as it inhibits ACh release from proteoliposomes containing the purified presynaptic membrane protein, mediatophore. nih.govcapes.gov.br In addition to inhibiting release, cetiedil can also reduce high-affinity choline (B1196258) uptake and the incorporation of ACh into synaptic vesicles. nih.govcapes.gov.br In the isolated perfused brain stem-spinal axis of neonatal rats, cetiedil caused a dose-dependent depression and cessation of spontaneous phrenic nerve output, an effect consistent with the inhibition of ACh release. physiology.org
| System | Effect of (S)-Cetiedil | Ki Value | Reference |
| Torpedo marmorata nerve electroplaque junction | Inhibition of acetylcholine release | 5-8 µM | nih.govcapes.gov.br |
| Neonatal rat brain stem-spinal axis | Depression of spontaneous C4 (phrenic) output | Not specified | physiology.org |
Effects on High-Affinity Choline Uptake and Vesicular Acetylcholine Incorporation
(S)-Cetiedil demonstrates a significant inhibitory effect on crucial steps of cholinergic neurotransmission. Research conducted on synaptosomes from the electric organ of Torpedo marmorata has shown that Cetiedil can diminish the high-affinity uptake of choline. nih.govresearchgate.net Furthermore, when administered with a radioactive precursor, Cetiedil reduces the incorporation of acetylcholine (ACh) into synaptic vesicles. nih.govresearchgate.net This suggests a broad inhibitory action on cholinergic uptake mechanisms. nih.govresearchgate.net
A comparative study distinguished the effects of Cetiedil from another vesicular ACh transport inhibitor, AH5183. While both are effective blockers of ACh translocation into vesicles, Cetiedil also inhibits the high-affinity choline uptake, a function not affected by AH5183. nih.gov It was noted that high external choline concentrations could overcome the inhibitory effect of Cetiedil on choline transport, allowing ACh synthesis to proceed at a normal rate. nih.gov
Interactive Data Table: Comparative Effects of Cetiedil and AH5183 on Cholinergic Functions
| Function | Cetiedil | AH5183 |
|---|---|---|
| High-Affinity Choline Uptake | Inhibits | No Effect |
| Vesicular ACh Incorporation | Inhibits | Inhibits |
| Choline Acetyltransferase | No Effect | No Effect |
| Evoked ACh Release | Impaired | No Effect |
Mediatophore-Mediated Acetylcholine Release Blockade
(S)-Cetiedil has been identified as a potent inhibitor of acetylcholine release. nih.govnih.gov Its mechanism of action appears to be downstream from the calcium entry step, as it abolishes the calcium-dependent release of ACh triggered by either depolarization or the A23187 ionophore. nih.govcapes.gov.br
A key finding is Cetiedil's direct action on the release process itself. It has been shown to block the release of ACh mediated by the mediatophore, a protein isolated from presynaptic membranes and reconstituted into ACh-containing proteoliposomes. nih.govcapes.gov.br The inhibition of ACh release by Cetiedil was observed with an inhibitory constant (Ki) of 5-8 µM across various preparations, including synaptosomes, tissue slices, and reconstituted mediatophore systems. nih.govresearchgate.netcapes.gov.br
Other Investigated Molecular Targets and Pathways
Influence on Thyroid Hormone Stimulation of Ca2+-ATPase Activity
In vitro studies on human red blood cell (RBC) membranes have revealed that (S)-Cetiedil can reversibly inhibit the stimulation of Ca2+-ATPase activity by thyroid hormone. nih.govoup.com Thyroid hormones are known to stimulate plasma membrane Ca2+-ATPase activity through a calmodulin-requiring mechanism. nih.govoup.com
Dose-response analyses demonstrated that Cetiedil significantly inhibits the thyroid hormone-stimulated Ca2+-ATPase activity, with an IC50 value of 2 x 10⁻⁵ M. nih.govoup.com This inhibitory effect is more pronounced on the hormone-stimulated activity compared to the basal enzyme activity, for which the IC50 of Cetiedil is 10⁻⁴ M. nih.govoup.com Importantly, the inhibitory action of Cetiedil can be reversed by the progressive addition of purified calmodulin. nih.govoup.com Furthermore, Cetiedil does not affect the binding of labeled thyroid hormone to RBC membranes, indicating that its inhibitory action is not at the hormone receptor level. nih.govoup.com
Interactive Data Table: IC50 Values of Cetiedil on Ca2+-ATPase Activity
| Condition | IC50 of Cetiedil |
|---|---|
| Thyroid Hormone-Stimulated Ca2+-ATPase Activity | 2 x 10⁻⁵ M |
| Basal Ca2+-ATPase Activity | 10⁻⁴ M |
Calmodulin Antagonism Mechanisms
(S)-Cetiedil is recognized as a Ca²⁺ antagonist that also possesses an intracellular site of action as a calmodulin antagonist. nih.govoup.com Its inhibitory effect on the thyroid hormone stimulation of Ca²⁺-ATPase in human red blood cells is mediated through a calmodulin-dependent mechanism. nih.govoup.com The restoration of hormone responsiveness by the addition of exogenous calmodulin confirms that Cetiedil's action involves the antagonism of calmodulin. nih.govoup.com
While another calmodulin antagonist, bepridil, is more potent in antagonizing the membrane-binding of calmodulin, Cetiedil is more effective in antagonizing the action of thyroid hormone on Ca²⁺-ATPase. oup.com
Impact on Erythrocyte Membrane Microviscosity
Investigations into the effects of (S)-Cetiedil on the physical properties of the erythrocyte membrane have shown that it does not alter the membrane's microviscosity. nih.gov This was determined using fluorescence polarization of light emitted by DPH or TMA-DPH, which are probes that label the lipid bilayer. nih.gov The lack of effect on microviscosity suggests that Cetiedil does not significantly change the physical state of the erythrocyte membrane. nih.gov
Acetylcholinesterase Activity Modulation
While (S)-Cetiedil does not directly inhibit acetylcholinesterase activity, it has been observed to lower this activity in erythrocytes. nih.gov This finding, coupled with its lack of effect on membrane microviscosity, has led to its classification as an amphiphilic drug that can perturb membrane properties without altering the physical state of the membrane. nih.gov
Phosphodiesterase Inhibition and Cyclic AMP Signaling
(S)-Cetiedil has been identified as an inhibitor of phosphodiesterase (PDE), an action that results in the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) concentrations. ncats.ioncats.io Phosphodiesterases are enzymes that degrade cAMP, a crucial second messenger in numerous signal transduction pathways. nih.govwikipedia.org By inhibiting these enzymes, (S)-Cetiedil prevents the inactivation of cAMP, leading to its accumulation within the cell. nih.govwikipedia.org
In vitro studies have demonstrated that Cetiedil specifically inhibits calmodulin-stimulated cyclic 3':5'-nucleotide phosphodiesterase activity. nih.gov Calmodulin is a calcium-binding protein that activates various enzymes, including certain PDE isoforms. nih.gov The inhibitory action of Cetiedil on phosphodiesterase is competitive with respect to both cAMP and calmodulin concentrations. nih.gov This suggests that Cetiedil competes with these molecules at the enzyme's active or regulatory sites. Notably, the drug does not affect the basal (unstimulated) activity of the enzyme in the absence of calmodulin. nih.gov This targeted inhibition of the stimulated enzyme highlights a specific mechanism of action. Further research has shown that Cetiedil's ability to inhibit calmodulin-stimulated enzyme activity is a key aspect of its molecular function, distinguishing it from its effects on basal enzyme activity. oup.com
The table below summarizes the in vitro effects of Cetiedil on the phosphodiesterase and cyclic AMP signaling pathway based on available research findings.
| Target/Process | Observed Effect of Cetiedil | Competitive Nature | Reference |
| Phosphodiesterase (PDE) | Inhibition | - | ncats.io |
| Calmodulin-Stimulated PDE | Inhibition | Competitive with cAMP and Calmodulin | nih.gov |
| Basal PDE Activity | No effect | - | nih.gov |
| Intracellular cAMP Levels | Increase | - | ncats.ioncats.io |
Bradykinin (B550075) and Serotonin (B10506) Pathway Interactions
A significant aspect of (S)-Cetiedil's pharmacological profile is its interaction with the pathways of bradykinin and serotonin, two important inflammatory mediators. ncats.ioncats.io Both bradykinin and serotonin are known to excite and sensitize nociceptive neurons, partly by inducing a rise in intracellular calcium. nih.gov
In vitro investigations have established that Cetiedil blocks the effects of both bradykinin and serotonin. ncats.ioncats.io Bradykinin itself can trigger a cascade of events, including the vasodilation and increased permeability associated with inflammation. nih.gov It can also lead to an increase in serotonin concentrations in certain tissues, such as the brain, indicating a complex interplay between these two pathways. nih.gov The ability of (S)-Cetiedil to antagonize the actions of these mediators suggests it can interfere with these inflammatory and signaling processes. scispace.com While the precise molecular interactions remain a subject of detailed investigation, the blockade of these pathways is a recognized component of Cetiedil's mechanism of action.
The table below outlines the interaction of (S)-Cetiedil with the bradykinin and serotonin pathways.
| Pathway Mediator | Effect of (S)-Cetiedil | Reference |
| Bradykinin | Blockade of effect | ncats.ioncats.io |
| Serotonin | Blockade of effect | ncats.ioncats.io |
Structure Activity Relationship Sar Studies of Cetiedil Analogues for Enhanced Activity
Identification of Pharmacophores for Ion Channel Modulation
Cetiedil (B83691), chemically identified as 2-(hexahydro-1H-azepin-1-yl)ethyl 2-cyclohexyl-2-(3-thienyl)acetate, possesses several key structural features that are critical for its ion channel modulating activity. lookchem.comnih.govacs.org Initial SAR studies aimed to identify the essential pharmacophore by synthesizing and testing analogues where specific parts of the molecule were altered. lookchem.com The core structure of Cetiedil can be deconstructed into several key moieties: a cyclohexane (B81311) ring, a 3-thienyl group, an ester linkage, a two-carbon spacer, and a seven-membered hexahydroazepine (azepane) ring. lookchem.com
Early research focused on the acid moiety, keeping the hexahydroazepinylethyl ester portion constant. lookchem.com These studies revealed that both the cyclohexyl and the 3-thienyl groups attached to the alpha-carbon are important for potency. ucl.ac.uk The removal of either the thienyl ring or the cyclohexyl residue resulted in a significant reduction in channel-blocking activity, with potency dropping by approximately 6 to 12-fold. lookchem.com This indicates that these bulky, lipophilic groups are crucial components of the pharmacophore, likely contributing to the binding interaction with the channel protein. The ester functionality and the cyclic tertiary amine were also identified as important structural features. lookchem.com
Impact of Lipophilicity on Channel Blocking Efficacy
A prominent theme in the SAR of Cetiedil analogues is the strong correlation between lipophilicity and channel blocking efficacy. nih.govacs.orgresearchgate.net Studies on a series of analogues tested on rabbit erythrocytes demonstrated that channel blocking activity correlated well with their octanol-water partition coefficients (log P). nih.govacs.orgresearchgate.net However, this relationship is not linear; a vast increase in log P values over four orders of magnitude only resulted in a two-order-of-magnitude increase in potency. nih.govacs.orgresearchgate.net
This observation suggests that simple hydrophobic interactions with an active site on the channel are likely not the primary determinants of activity. nih.govacs.orgresearchgate.net Instead, it is hypothesized that increased lipophilicity enhances the drug's ability to access the channel's binding site, which is likely located within the lipid environment of the cell membrane. nih.govresearchgate.net This interpretation is strongly supported by the finding that Cetiedil methoiodide, a permanently charged quaternary ammonium (B1175870) derivative with consequently low lipid solubility, is inactive as a channel blocker. lookchem.comnih.govresearchgate.net The correlation between lipophilicity and potency suggests that the concentration of the analogue at the site of action within the membrane is a key factor. nih.gov While initial studies strongly emphasized lipophilicity, later work on more complex analogues revealed that specific structural features also begin to influence activity more directly, indicating a more nuanced relationship. ucl.ac.ukresearchgate.netresearchgate.net
Design and Synthesis of Potent Analogues and Derivatives
Building on the initial SAR findings, medicinal chemists have designed and synthesized novel analogues of Cetiedil with significantly enhanced potency. These efforts have focused on strategic modifications to the acid moiety, the linker, and the stereochemistry of the molecule.
For instance, substituting the original acid with triphenylethanoic acid resulted in an analogue, the 2-(hexahydro-1H-azepin-1-yl)ethyl ester of triphenylethanoic acid, which was approximately three times more potent than Cetiedil. nih.govacs.orgresearchgate.net An even more significant increase in activity was achieved by using 9-benzylfluoren-9-yl carboxylic acid. The corresponding ester analogue was found to be about nine times more active than the parent Cetiedil. nih.govacs.orgresearchgate.net These modifications highlight the importance of the size and nature of the hydrophobic groups at the acid end of the molecule for effective channel blockade.
| Compound | Acid Moiety | Relative Potency vs. Cetiedil |
|---|---|---|
| Cetiedil | 2-cyclohexyl-2-(3-thienyl)ethanoic acid | 1x |
| Analogue 11 | Triphenylethanoic acid | ~3x |
| Analogue 21 | 9-benzylfluoren-9-yl carboxylic acid | ~9x |
| UCL 1608 | 9-benzylfluorene (B75748) (with ethynyl (B1212043) linker) | ~15x |
A pivotal breakthrough in the design of potent Cetiedil analogues was the replacement of the ester linkage (-CO₂-) with an isosteric ethynyl group (-C≡C-). nih.govacs.orgresearchgate.net This modification led to the synthesis of UCL 1608 (1-((9-benzyl)fluoren-9-yl)-4-(hexahydro-1H-azepin-1-yl)but-2-yne), a compound that demonstrated a remarkable 15-fold increase in potency over Cetiedil. nih.govacs.orgresearchgate.net The synthesis of UCL 1608 was achieved through the alkylation of the 9-benzylfluorene anion with 1-chloro-4-(hexahydro-1H-azepin-1-yl)but-2-yne. lookchem.com The introduction of the more rigid and lipophilic acetylenic moiety was found to be a key factor for high activity in this series of compounds. ucl.ac.ukresearchgate.netresearchgate.net The success of this modification suggests that the interaction of these analogues occurs at a lipophilic binding site located within the membrane. researchgate.net
However, this lack of stereoselectivity is not universal across all of Cetiedil's biological targets. researchgate.net When tested for their muscarinic blocking activity in intestinal smooth muscle, a clear difference emerged: (+)-Cetiedil was significantly more active than the (-)-enantiomer. researchgate.net This demonstrates that while some targets may be influenced more by general physicochemical properties like lipophilicity, others possess chiral recognition sites where a specific stereochemistry is required for optimal interaction. These findings are critical for the design of analogues with improved selectivity for a desired target, minimizing off-target effects. researchgate.netucl.ac.uk
Introduction of Ethynyl Linkages (e.g., UCL 1608)
Comparative Analysis of SAR Across Diverse Biological Targets (e.g., Erythrocytes vs. Smooth Muscle)
The structure-activity relationships for Cetiedil and its analogues can differ significantly depending on the biological target being studied. ucl.ac.uk The SAR established for the blockade of the Gardos channel in erythrocytes does not necessarily translate directly to other tissues, such as vascular smooth muscle. ucl.ac.uk
For example, a study comparing the ability of Cetiedil and its analogues to inhibit levcromakalim-stimulated ⁸⁶Rb⁺ efflux from rat aorta (a measure of K⁺ channel opening in smooth muscle) revealed a different SAR profile than that observed in erythrocytes. ucl.ac.uk This implies that the binding sites or the accessibility to these sites on the K⁺ channels in smooth muscle cells are different from those in red blood cells.
Furthermore, the stereoselectivity of Cetiedil's action provides a clear example of target-dependent SAR. As mentioned previously, the enantiomers of Cetiedil show little difference in their ability to block K⁺ channels in erythrocytes. researchgate.net In stark contrast, they exhibit marked differences in their potency at blocking muscarinic receptors in intestinal smooth muscle and in their effects on the Ca²⁺-dependent contraction of depolarized intestinal muscle. researchgate.net These divergent SAR profiles underscore the importance of screening compounds against multiple targets to develop analogues with high potency and selectivity for a specific therapeutic application, such as treating sickle cell disease by targeting erythrocyte channels while minimizing vasodilator or other effects on smooth muscle. researchgate.netucl.ac.uk
Structure-Function Relationship in Cholinergic System Modulation
Cetiedil and its analogues have been investigated for their interactions with the cholinergic system. These compounds exhibit notable effects on presynaptic cholinergic functions, including the inhibition of acetylcholine (B1216132) (ACh) release and choline (B1196258) transport. wikigenes.orgnih.govnih.gov The structural characteristics of these molecules play a crucial role in determining their potency and mechanism of action within this system.
Studies on synaptosomes from the electric organ of Torpedo marmorata have been particularly insightful. Cetiedil itself is a potent blocker of both high-affinity choline uptake and the transport of acetylcholine into synaptic vesicles. nih.gov This dual inhibition distinguishes it from other agents like AH5183 (Vesamicol), which is more specific for vesicular ACh transport. nih.gov The ability of high external choline concentrations to overcome the inhibition of choline transport by cetiedil suggests a competitive interaction at the choline carrier. nih.gov
Research into various analogues of cetiedil has aimed to delineate the specific molecular features responsible for these anticholinergic properties. These investigations have revealed that the effects on ACh release from synaptosomes are distinct from the effects on choline transport or vesicular ACh uptake. nih.gov This suggests that different structural components of the cetiedil molecule are responsible for its interaction with the various components of the cholinergic synapse.
The core structure of cetiedil, featuring a lipophilic acid moiety and a tertiary amine connected by an ester linkage, is a key determinant of its activity. The anticholinergic properties, such as dryness of mouth and blurred vision, are recognized side effects of the drug, underscoring its interaction with the cholinergic system. wikigenes.org
A comparative study of cetiedil and its analogue MR 16728 on spontaneous acetylcholine release from Torpedo synaptosomes further highlights the structure-function relationship. wikigenes.org The pattern of drug action on ACh release from synaptosomes has been shown to be similar to their action on proteoliposomes containing the mediatophore, a protein implicated in the final step of ACh release. nih.gov This indicates that the structural features of these analogues directly influence their ability to modulate the ACh release machinery.
The following table summarizes the observed effects of structural modifications on the cholinergic functions based on available research.
Interactive Table: Cholinergic Effects of Cetiedil and Analogues
| Compound/Analogue | Modification | Effect on Choline Uptake | Effect on Vesicular ACh Uptake | Effect on ACh Release | Reference |
| Cetiedil | - | Potent Blocker | Potent Blocker | Impaired | nih.gov |
| AH5183 (Vesamicol) | Different core structure | No significant inhibition | Potent Blocker | Not impaired | nih.gov |
| Various Analogues | Modifications to acid or amine moieties | Varied | Varied | Varied | nih.gov |
Advanced Analytical Methodologies for S Cetiedil Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates
The synthesis of (S)-cetiedil and its analogs involves multiple steps, and the precise characterization of each synthetic intermediate is paramount to ensure the final product's integrity and to understand structure-activity relationships. ucl.ac.uk Spectroscopic methods are indispensable tools in this process.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) NMR techniques, plays a pivotal role. ucl.ac.uk Techniques such as one-bond heteronuclear shift correlations (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for the unambiguous assignment of stereochemistry in cetiedil (B83691) analogues. ucl.ac.uk These methods provide detailed information about the connectivity and spatial proximity of atoms within the molecule, which is critical for confirming the desired three-dimensional structure of the synthetic intermediates.
In addition to NMR, other spectroscopic techniques are utilized. While not explicitly detailed for (S)-cetiedil intermediates in the provided context, the synthesis of related complex molecules often involves mass spectrometry (MS) to determine the molecular weight of intermediates and infrared (IR) spectroscopy to identify key functional groups. ucl.ac.uk The synthesis of cetiedil itself involves the Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid to cyclohexyl(thiophen-3-yl)acetic acid, followed by esterification. wikipedia.org Each of these steps would typically be monitored using spectroscopic methods to confirm the transformation and purity of the intermediates.
The structural elucidation of novel ligands and their derivatives, a process analogous to the study of cetiedil's synthetic intermediates, heavily relies on a combination of NMR, X-ray crystallography, and Density Functional Theory (DFT) studies to determine their structures and conformations. researchgate.net
Electrochemical Methods for Ion Channel Activity Assessment (e.g., K+-sensitive electrodes)
(S)-Cetiedil is known to interact with ion channels, particularly calcium-activated potassium channels (KCa). ucl.ac.uk Electrochemical methods are fundamental in assessing the functional consequences of this interaction. These techniques allow for the real-time measurement of ion flux across cell membranes, providing direct evidence of a compound's effect on channel activity.
Ion-selective electrodes (ISEs), such as K+-sensitive electrodes, are a key tool in this domain. youtube.com These electrodes are designed to be selectively permeable to a specific ion, in this case, potassium. youtube.com When placed in a solution containing the sample, a potential difference develops across the electrode's membrane that is proportional to the concentration of the target ion. youtube.com This allows researchers to monitor changes in extracellular potassium concentration, which can be indicative of K+ efflux from cells. For instance, the ability of cetiedil analogues to inhibit K+ efflux from erythrocytes is a key measure of their pharmacological activity. ucl.ac.uk
More advanced electrophysiological techniques like patch-clamp electrophysiology provide even higher resolution, allowing the study of single ion channels. nih.gov This method can measure the minute electrical currents that flow through a single channel as it opens and closes, providing detailed information about the channel's gating properties and how they are modulated by a compound like (S)-cetiedil. While direct application to (S)-cetiedil is not specified in the search results, the study of ion channel modulators frequently employs this technique. nih.gov
Fluorescence Polarization for Membrane Interaction Studies
Understanding how (S)-cetiedil interacts with the cell membrane is crucial, as the membrane is a primary site of action for this amphiphilic drug. nih.gov Fluorescence polarization is a powerful technique used to investigate these interactions by measuring changes in the microviscosity or fluidity of the lipid bilayer.
This method involves labeling the cell membrane with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its trimethylammonium derivative (TMA-DPH). nih.gov These probes insert themselves into the lipid bilayer. When excited with polarized light, the emitted fluorescence will also be polarized. The degree of polarization is dependent on the rotational mobility of the probe within the membrane. A more fluid membrane allows for greater rotational freedom of the probe, resulting in lower fluorescence polarization. Conversely, a more rigid or viscous membrane restricts the probe's movement, leading to higher polarization.
Radiotracer Assays for Transport and Uptake Studies
To quantify the movement of (S)-cetiedil into and out of cells, as well as its interaction with specific transporters, radiotracer assays are employed. These highly sensitive assays involve labeling the compound of interest with a radioactive isotope.
The development of radiolabeled ligands is a common strategy in medicinal chemistry to enable imaging and transport studies. acs.org For instance, compounds can be labeled with isotopes like 18F for use in Positron Emission Tomography (PET) imaging, which allows for the non-invasive visualization and quantification of the compound's distribution in vivo. acs.org While a specific radiolabeled version of (S)-cetiedil for transport studies is not detailed in the provided search results, the methodology is standard for compounds in its class.
Radiotracer assays are also used to study ion transport. For example, the use of 86Rb+ as a tracer for K+ can be employed to study the efflux of potassium from cells in response to a compound like cetiedil. researchgate.net Similarly, the uptake of radiolabeled substrates, such as 45Ca, can be measured to assess the impact of a drug on calcium influx. researchgate.net Studies on RBL-2H3 cells showed that cetiedil inhibited antigen-stimulated 86Rb+ efflux, providing further evidence of its interaction with potassium channels. researchgate.net
Emerging Research Perspectives and Future Directions for S Cetiedil
Exploration of Novel Molecular Targets
While (S)-Cetiedil is well-characterized as a blocker of the intermediate-conductance calcium-activated potassium (IKCa, KCa3.1) channel, particularly in erythrocytes, emerging research is broadening the scope of its potential interactions. vulcanchem.comucl.ac.uk The established action on IKCa channels is fundamental to its antisickling properties, as blocking potassium and water loss from red blood cells counteracts the cellular dehydration that promotes hemoglobin S polymerization. ucl.ac.ukresearchgate.net However, the pharmacological profile of (S)-Cetiedil suggests its effects are not limited to this single channel.
Current research is actively exploring other potential targets to explain its broader effects, such as vasodilation and neuroprotection. vulcanchem.comncats.io Studies indicate that (S)-Cetiedil also inhibits voltage-gated calcium channels in vascular smooth muscle cells, contributing to its vasodilatory action. vulcanchem.com Preclinical models of ischemic stroke have shown neuroprotective effects, which may be linked to the modulation of potassium channels in neurons. vulcanchem.com
Furthermore, investigations have extended to immune cells. In polymorphonuclear leucocytes (neutrophils), cetiedil (B83691) was found to suppress the oxidative burst by inhibiting the activation of NADPH oxidase at the plasma membrane, suggesting an effect on the trigger mechanism rather than the enzyme itself. nih.govnih.gov This points to a potential role in modulating inflammatory responses. Studies on rat basophilic leukaemia (RBL-2H3) cells, a model for mast cells, also show inhibition of antigen-induced degranulation, though the structure-activity relationship in these cells differs from that in erythrocytes, suggesting interaction with a distinct channel subtype or a different binding site. nih.gov Other reported activities for the racemate, such as phosphodiesterase inhibition and effects on membrane-bound ATPases (including Na+, K+-ATPase and Ca2+, Mg2+-ATPase), represent further avenues for stereospecific investigation with (S)-Cetiedil. researchgate.netncats.io
Development of Highly Selective Modulators Based on the (S)-Cetiedil Scaffold
The chemical structure of (S)-Cetiedil serves as a valuable template for the design of new, more potent, and selective ion channel modulators. ucl.ac.ukresearchgate.net Structure-activity relationship (SAR) studies have been a key focus, using cetiedil as a lead compound to identify the pharmacophore responsible for its channel-blocking activity. researchgate.netlookchem.com
Initial research established that lipophilicity is a significant driver of potency for blocking the erythrocyte IKCa channel. researchgate.netnih.gov However, simply increasing lipophilicity was not the only factor, and subsequent work has focused on the specific contributions of different parts of the molecule. ucl.ac.uklookchem.com SAR studies revealed that both the cyclohexyl and 3-thienyl groups are important for activity, as removing either one significantly reduces potency. lookchem.com
The most fruitful modifications have involved replacing the acid and ester portions of the molecule. researchgate.netresearchgate.net This has led to the development of several analogues with dramatically increased potency compared to the parent compound. For example, replacing the 2-cyclohexyl-2-(3-thienyl)ethanoic acid group with triphenylethanoic acid resulted in an analogue approximately three times more potent than cetiedil. researchgate.netlookchem.com An even greater increase in activity was achieved with a 9-benzylfluoren-9-yl carboxylic acid ester, which was about nine times more active. researchgate.netlookchem.com A pivotal development was the synthesis of UCL 1608, where the ester linkage (-COO-) in a fluorenyl analogue was replaced by an ethynyl (B1212043) linkage (-C≡C-), resulting in a compound with approximately 15 times the potency of cetiedil. researchgate.netresearchgate.net
These findings demonstrate that while the (S)-Cetiedil scaffold provides a foundation, targeted modifications can significantly enhance interaction with the molecular target. The divergence in potency and SAR across different cell types, such as erythrocytes versus RBL-2H3 cells, underscores the potential for developing modulators with high selectivity for specific channel subtypes. nih.gov
Table 1: Potency of (S)-Cetiedil Analogues in Inhibiting Antigen-Induced β-Hexosaminidase Release from RBL-2H3 Cells
| Compound | Description | IC₅₀ (μM) nih.gov |
|---|---|---|
| UCL 1608 | (9-Benzyl-fluoren)-9-yl derivative | 9.6 ± 0.6 |
| UCL 1710 | (9-Benzyl-fluoren)-9-yl derivative | 14.4 ± 2.2 |
| UCL 1617 | Triphenylacetic acid derivative | 23.4 ± 1.4 |
| UCL 1348 ((+)-cetiedil) | Enantiomer of Cetiedil | 29.8 ± 1.1 |
| UCL 1349 ((-)-cetiedil) | Enantiomer of Cetiedil | 77.5 ± 11.8 |
| UCL 1495 | Triphenylacetic acid derivative | 104.6 ± 14.7 |
Mechanistic Elucidation of Broader Pharmacological Effects
A key area of future research is to unravel the precise molecular mechanisms that underpin the wide-ranging pharmacological effects of (S)-Cetiedil. Its best-understood action is its anti-sickling effect, which is now thought to be primarily membrane-mediated rather than a direct interaction with hemoglobin S. researchgate.netresearchgate.netpnas.org Cetiedil alters the permeability of the erythrocyte membrane to cations, inhibiting the Ca²⁺-activated K⁺ efflux (via the IKCa channel) and increasing passive sodium influx. researchgate.netresearchgate.net This leads to a net gain of salt and water, which dilutes the intracellular hemoglobin S concentration and thus inhibits sickling and improves red cell filterability. researchgate.net This effect is further supported by the inhibition of membrane-bound ATPases. researchgate.net
The vasodilatory properties of (S)-Cetiedil are attributed to its effects on vascular smooth muscle. Research points to the inhibition of voltage-gated calcium channels, which reduces calcium influx and leads to muscle relaxation and vasodilation. vulcanchem.com This dual action on both potassium and calcium channels highlights its complex interaction with the cellular ion machinery.
The observed immunomodulatory and neuroprotective effects are less understood but represent exciting frontiers. In immune cells, the ability of cetiedil to inhibit NADPH oxidase activation in neutrophils without affecting the enzyme directly suggests an interaction with upstream signaling components in the cell membrane. nih.gov This could involve modulation of membrane potential or other signaling platforms. nih.gov Similarly, its inhibitory action on mast-like RBL-2H3 cells points to a role in allergic and inflammatory responses, likely through the blockade of specific ion channels necessary for cellular activation. nih.gov The neuroprotective effects seen in preclinical stroke models may result from similar ion channel modulation in neuronal cells, potentially reducing excitotoxicity and preserving neuronal function. vulcanchem.com Future work will focus on using (S)-Cetiedil and its more selective analogues as chemical probes to dissect these complex pathways.
Q & A
Q. How to address bioethical requirements when transitioning (S)-Cetiedil research from in vitro to in vivo models?
- Methodological Answer : Submit protocols to institutional animal care committees (IACUC), justifying sample sizes via power analysis. Adopt ARRIVE guidelines for reporting animal studies. Include sham-operated controls in surgical models and monitor adverse events via predefined toxicity endpoints (e.g., serum creatinine for nephrotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
